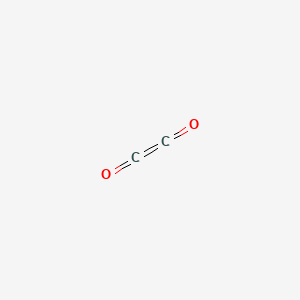

Ethene-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethene-1,2-dione, also known as ethylenedione, is a chemical compound with the formula C2O2. It is an oxide of carbon and can be described as the carbon-carbon covalent dimer of carbon monoxide. This compound is also referred to as dicarbon dioxide, carbon peroxide, or oxygen percarbide . This compound is a highly reactive and transient molecule, making it a subject of interest in theoretical and experimental chemistry.

Métodos De Preparación

The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .

Análisis De Reacciones Químicas

Ethene-1,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and cycloaddition reactions. The compound can be described as a diradical with an electronic structure motif similar to the oxygen molecule . When distorted away from its equilibrium geometry, the potential surfaces of the triplet and singlet states intersect, allowing for intersystem crossing to the singlet state, which dissociates to two ground-state carbon monoxide molecules . The mono anion of this compound, OCCO−, and the dianion C2O2−2, called acetylenediolate, are both stable .

Aplicaciones Científicas De Investigación

Ethene-1,2-dione has several scientific research applications, particularly in the fields of chemistry and materials science. One notable application is its use in the adsorption studies on materials based on graphene. Researchers have investigated the feasibility of this compound as an intermediate state in the transformation of carbon dioxide into hydrocarbons . Additionally, this compound has been studied for its potential use in the development of novel metal-organic frameworks and covalent organic frameworks .

Mecanismo De Acción

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

Comparación Con Compuestos Similares

Ethene-1,2-dione can be compared to other similar compounds, such as glyoxylic acid (H(C=O)COOH) and ethenone (H2C=C=O), which can be thought of as related structures . Additionally, compounds like cyclobutene-1,2-dione and 1,2-bis(3,4-dimethylthiophene) are structurally similar and have been studied for their unique properties

Propiedades

Número CAS |

4363-38-6 |

|---|---|

Fórmula molecular |

C2O2 |

Peso molecular |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

Clave InChI |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

SMILES canónico |

C(=C=O)=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)

amino}benzene](/img/structure/B14147156.png)

![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)

![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)

![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)